(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Descripción general

Descripción

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound belonging to the benzoxepine family, which has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

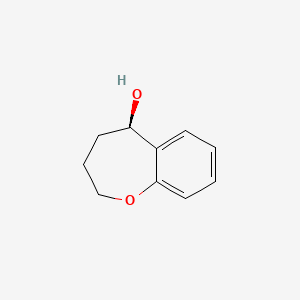

The compound features a tetrahydrobenzoxepine structure, characterized by a fused benzene and oxepine ring system. Its molecular formula is , and it exhibits stereochemistry that influences its biological activity.

Research indicates that benzoxepine derivatives can interact with various biological targets, including enzymes and receptors involved in neurological and cancer pathways. Notably, studies have shown:

- CNS Activity : Certain derivatives of tetrahydrobenzoxepines exhibit central nervous system (CNS) activity. For instance, pharmacological studies on related compounds have demonstrated effects on behavior in mouse models, suggesting potential anxiolytic or antidepressant properties .

- Anticancer Properties : A series of studies have explored the anticancer potential of related benzoxepine compounds. For example, (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines displayed significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 0.67 µM . This suggests that this compound may also possess similar anticancer properties.

CNS Activity

A study involving 4-amino derivatives of tetrahydrobenzoxepines indicated that these compounds could modulate neurotransmitter systems in mice. The pharmacological assessment revealed notable effects on locomotor activity and anxiety-like behaviors .

Anticancer Activity

The anticancer efficacy of benzoxepine derivatives has been investigated through various assays. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 | 0.67 ± 0.18 |

| Other derivatives | Various | Varies |

These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of benzoxepines:

- Inhibition of Topoisomerase II : A study highlighted that certain benzofurocoumarin derivatives inhibited cell growth by interfering with topoisomerase II activity. This mechanism may also be relevant for benzoxepines .

- Microarray Analysis : cDNA microarray studies have identified apoptosis regulatory pathways as potential targets for benzoxepine derivatives, indicating a multifaceted approach to their anticancer mechanisms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has been studied for its potential therapeutic effects. It is particularly noted for:

- Anticancer Activity : Research indicates that derivatives of benzoxepin compounds can induce apoptosis in cancer cells. For example, studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving the induction of apoptotic pathways .

Neuropharmacology

The compound is being investigated for its effects on the central nervous system (CNS). It may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Some studies suggest that benzoxepin derivatives can modulate neurotransmitter activity, which could be beneficial in treating conditions like depression or anxiety .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions such as:

- Substitution Reactions : The hydroxyl group can be modified to introduce different functional groups.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or reduction to yield alcohols .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a related compound derived from this compound exhibited an IC50 value of 1.95 µM against A549 lung cancer cells. This study utilized flow cytometry and Western blot analysis to assess cell viability and apoptotic markers .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, researchers found that certain benzoxepin derivatives could significantly enhance serotonin receptor activity in animal models. This suggests potential applications in the treatment of mood disorders .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to related compounds.

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer | 1.95 µM (A549) |

| Benzoxepine Derivative A | Neuropharmacological | N/A |

| Benzoxepine Derivative B | PARP Inhibition | N/A |

Propiedades

IUPAC Name |

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZWTYXMABCBFG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.